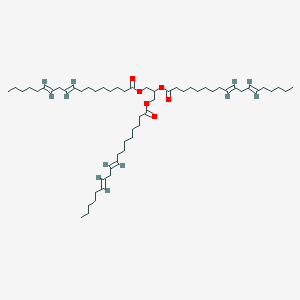
Trilinoelaidin
Overview
Description
Trilinoelaidin is a triglyceride composed of three linoelaidic acid molecules. Linoelaidic acid is a trans isomer of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is primarily found in partially hydrogenated vegetable oils and is known for its stability and resistance to oxidation, making it a common component in processed foods.
Mechanism of Action
Target of Action
Trilinoelaidin, a triglyceride of the fatty acid linoelaidic acid , primarily targets the fatty acids in the body. The primary role of these fatty acids is to provide energy for the body’s cells .
Mode of Action
This compound interacts with its targets through a process known as isomerization . This process involves the rotation, migration, and degradation of the 9c12c and 9t12t fatty acids in the this compound molecules . The result of this interaction is the formation of different isomers .
Biochemical Pathways
The affected biochemical pathway is the isomerization of fatty acids . The downstream effects include the formation of non-conjugated linoleic acids (NLAs), conjugated linoleic acids (CLAs), and aldehydes . The formation rate of isomers from the 9c12c fatty acid is higher than that of the 9t12t fatty acid .
Pharmacokinetics
It is known that the compound undergoes decomposition and isomerization . These processes could potentially impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action include the formation of different isomers of fatty acids . These isomers can have various effects on the body, including potential health risks .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For example, thermal treatment can induce the isomerization process . The production of aldehydes, a result of this compound’s action, increases with heating temperature and time .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trilinoelaidin can be synthesized through the partial hydrogenation of trilinolein, which is a triglyceride composed of three linoleic acid molecules. The process involves the addition of hydrogen to the double bonds of linoleic acid under controlled conditions, typically using a nickel catalyst at elevated temperatures and pressures. This results in the conversion of cis double bonds to trans double bonds, forming linoelaidic acid.
Industrial Production Methods: In an industrial setting, this compound is produced by hydrogenating vegetable oils such as soybean oil or sunflower oil. The oils are subjected to hydrogenation in the presence of a metal catalyst, usually nickel, at temperatures ranging from 120°C to 200°C and pressures of 2 to 10 atmospheres. The degree of hydrogenation is carefully controlled to achieve the desired level of trans isomer formation without fully saturating the fatty acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation, particularly at the double bonds, leading to the formation of hydroperoxides and other oxidative degradation products.
Isomerization: Under thermal conditions, this compound can isomerize to form various cis and trans isomers of linoelaidic acid.
Hydrolysis: this compound can be hydrolyzed to release free linoelaidic acid and glycerol.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often accelerated by light or heat.
Isomerization: High temperatures (e.g., 250°C) in an inert atmosphere such as nitrogen.
Hydrolysis: Water or aqueous acid/base solutions at elevated temperatures.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, ketones, and other oxidative degradation products.
Isomerization: Various cis and trans isomers of linoelaidic acid.
Hydrolysis: Free linoelaidic acid and glycerol.
Scientific Research Applications
Trilinoelaidin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of trans fatty acids on lipid oxidation and stability.
Biology: Investigated for its impact on cellular metabolism and membrane fluidity due to its trans configuration.
Medicine: Studied for its potential role in cardiovascular diseases and metabolic disorders, given the health concerns associated with trans fatty acids.
Industry: Utilized in the food industry to improve the texture and shelf life of processed foods.
Comparison with Similar Compounds
Trilinolein: A triglyceride composed of three linoleic acid molecules, with cis double bonds.
Tristearin: A triglyceride composed of three stearic acid molecules, fully saturated.
Triolein: A triglyceride composed of three oleic acid molecules, with cis double bonds.
Comparison:
Trilinolein vs. Trilinoelaidin: Trilinolein has cis double bonds, making it more prone to oxidation but more fluid in membranes compared to this compound, which has trans double bonds.
Tristearin vs. This compound: Tristearin is fully saturated and more stable but lacks the double bonds present in this compound, resulting in different physical and chemical properties.
Triolein vs. This compound: Triolein has cis double bonds, similar to trilinolein, and is more fluid and less stable than this compound.
This compound’s unique trans configuration distinguishes it from other triglycerides, impacting its stability, reactivity, and biological effects.
Properties
IUPAC Name |
2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOQXIRUPVQLKX-MWJBUCGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5188-25-0 | |
| Record name | Glyceryl trilinolelaidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to trilinoelaidin when heated?
A: this compound, when subjected to high temperatures, undergoes a process called thermal isomerization. This means the original trans configuration of the double bonds in its fatty acid chains can shift to a cis configuration. [, ] This process leads to the formation of various isomers, including linoleic acid (9c,12c), as well as other geometric isomers like 9c,12t and 9t,12c. [] Additionally, conjugated linoleic acids (CLAs), known for their potential health benefits and detrimental effects, are also generated during this process. [] As heating continues, further degradation occurs, producing aldehydes. []
Q2: How does the thermal isomerization of this compound compare to that of trilinolein?
A: While both this compound and trilinolein undergo isomerization upon heating, there are key differences. Notably, the rate of isomer formation is higher in trilinolein (containing linoleic acid, 9c,12c) compared to this compound (containing linoelaidic acid, 9t,12t). [] This difference in reaction rates suggests that the starting configuration of the double bonds influences the isomerization process. Interestingly, despite these differences in reaction rates, both trilinolein and this compound ultimately yield similar profiles of conjugated linoleic acid (CLA) isomers. []
Q3: What is the impact of dietary this compound on fatty acid metabolism?
A: Research suggests that dietary this compound can impact the activity of key enzymes involved in fatty acid metabolism, specifically delta-6 desaturase. [] This enzyme is crucial for converting linoleic acid to arachidonic acid, an essential omega-6 fatty acid. Studies show that as the dietary intake of this compound increases, there is a corresponding increase in liver linoleic acid levels and a decrease in arachidonic acid levels. [] This finding suggests that this compound may inhibit delta-6 desaturase activity, potentially impacting the balance of essential fatty acids in the body.
Q4: Can sorghum extract influence the absorption of this compound?
A: Studies in rats have demonstrated that sorghum extract can significantly reduce the lymphatic absorption of both elaidic acid (a trans fatty acid) and linoelaidic acid. [] This reduction in absorption was observed when rats were infused with a lipid emulsion containing this compound, trielaidin, and other fatty acids, along with sorghum extract. [] These results suggest that sorghum extract may have the potential to lower the intestinal absorption of trans fats like linoelaidic acid, a component of this compound.
Q5: What analytical techniques are used to study this compound and its thermal degradation products?
A: Several analytical techniques are employed to study the thermal behavior and composition of this compound and its derivatives. Infrared spectroscopy, particularly using ATR (Attenuated Total Reflectance) accessories, helps monitor the changes in chemical bonds during heating and identify the formation of different isomers. [] Gas chromatography, coupled with transesterification to produce fatty acid methyl esters (FAMEs), is crucial for separating and quantifying the various fatty acid isomers produced during thermal isomerization. [, ] This combined approach allows researchers to thoroughly analyze the complex mixture resulting from heating this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


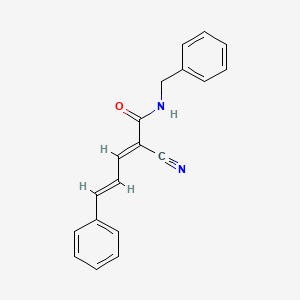



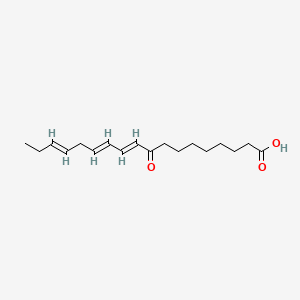

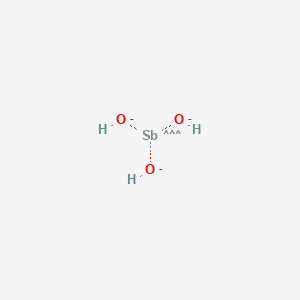
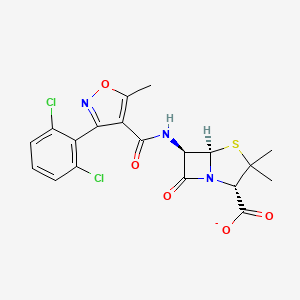

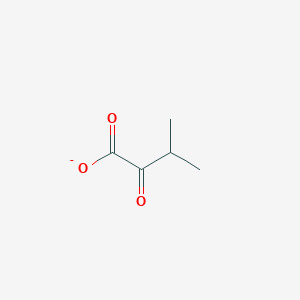

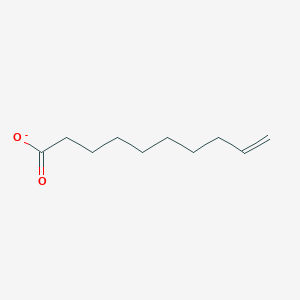
](/img/structure/B1236302.png)

